molecular formula C8H9Br2NO B14289353 2,6-Dibromo-4-ethoxyaniline CAS No. 117824-51-8

2,6-Dibromo-4-ethoxyaniline

Cat. No.: B14289353
CAS No.: 117824-51-8
M. Wt: 294.97 g/mol
InChI Key: BPQYLLULCIDZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-ethoxyaniline is a halogenated aniline derivative characterized by bromine atoms at the 2- and 6-positions and an ethoxy group (-OCH₂CH₃) at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in coupling reactions and pharmaceutical research.

Properties

CAS No.

117824-51-8

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

2,6-dibromo-4-ethoxyaniline

InChI

InChI=1S/C8H9Br2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

BPQYLLULCIDZHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)Br)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxyaniline typically involves the bromination of 4-ethoxyaniline. The process can be carried out using bromine in an aqueous or organic solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-ethoxyaniline is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-ethoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromine atoms.

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

2,6-Dibromo-4-ethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-ethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group at the 4-position donates electrons via resonance, activating the ring toward electrophilic substitution. However, the bromine atoms at the 2- and 6-positions withdraw electrons, creating a balanced electronic environment that directs incoming electrophiles to specific positions (e.g., para to the ethoxy group) .
  • Steric Effects : The ethoxy group’s bulkiness compared to methoxy or fluorine influences reaction kinetics and selectivity. For example, in Suzuki-Miyaura coupling, steric hindrance from ethoxy may slow down cross-coupling compared to smaller substituents .

Research Findings and Case Studies

Comparative Stability

  • Thermal Stability : Ethoxy-substituted derivatives exhibit higher thermal stability than methoxy analogs, as evidenced by differential scanning calorimetry (DSC) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.